![molecular formula C20H18N4O3S2 B2993570 N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 325822-83-1](/img/structure/B2993570.png)
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is characterized by the presence of a quinoxalin-2-yl group, an ethoxyphenyl group, and a thiophene-2-sulfonamide group. The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
“N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” has a molecular weight of 426.51. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinoxaline derivatives, including those similar in structure to N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, have been investigated for their antibacterial properties. For instance, novel quinoxaline sulfonamides synthesized through a green synthesis approach exhibited notable antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria. These findings suggest potential applications in developing new antibacterial agents (Alavi et al., 2017).
Anticancer Agents
Another area of interest is the development of anticancer agents. A study on thiophene derivatives containing sulfonamide, among other moieties, showed that these compounds demonstrated cytotoxic activities against human breast cancer cell lines. This indicates the potential use of similar compounds, including N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, in cancer treatment strategies (Ghorab et al., 2014).
COVID-19 Drug Applications
Research exploring the reactivity of quinoxaline sulfonamides against COVID-19 has been conducted, suggesting their potential in addressing the pandemic. Antimalarial sulfonamides were examined for their antimalarial activity and characterized for their ADMET properties. The study found that the synthesized sulfonamide had excellent antimalarial activity and also suggested a potential application in COVID-19 drug development due to the antiviral properties of quinoxaline derivatives (Fahim & Ismael, 2021).
Drug Metabolism
The application of biocatalysis in drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, underscores the role of similar sulfonamide derivatives in medicinal chemistry. This approach facilitates the generation of metabolites for structural characterization and supports the understanding of drug behavior in clinical investigations (Zmijewski et al., 2006).
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can result in various biological effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-15-11-9-14(10-12-15)21-19-20(23-17-7-4-3-6-16(17)22-19)24-29(25,26)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSHQTBIKJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.